molecular formula C13H11FOS B8076673 4-[(4-Fluorophenoxy)methyl]benzenethiol

4-[(4-Fluorophenoxy)methyl]benzenethiol

Cat. No.: B8076673
M. Wt: 234.29 g/mol
InChI Key: VWMYOUOZCYVPBJ-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenoxy)methyl]benzenethiol (C₁₃H₁₁FOS, molecular weight: 234.29 g/mol) is a substituted benzenethiol featuring a 4-fluorophenoxy methyl group at the para position of the benzene ring. The compound’s thiol (-SH) group and electron-withdrawing 4-fluorophenoxy substituent influence its reactivity, solubility, and applications in organic synthesis and pharmaceuticals.

Properties

IUPAC Name

4-[(4-fluorophenoxy)methyl]benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FOS/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(16)8-2-10/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMYOUOZCYVPBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-[(4-Fluorophenoxy)methyl]benzenethiol involves specific synthetic routes and reaction conditions. These methods typically include the formation of inclusion complexes with cyclodextrins, which are cyclic oligosaccharides. The inclusion complexes are formed by incorporating the compound into the non-polar cavity of cyclodextrins . The determination of the inclusion formation constant and the analytical techniques to evidence host inclusion are crucial steps in this process .

Industrial Production Methods

Industrial production methods for this compound are not explicitly detailed in the available literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorophenoxy)methyl]benzenethiol undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions yield substituted compounds.

Scientific Research Applications

4-[(4-Fluorophenoxy)methyl]benzenethiol has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenoxy)methyl]benzenethiol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, or other proteins. This binding can modulate the activity of the targets, leading to various biological effects. The exact molecular pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings :

  • Electron-withdrawing groups (e.g., fluorine in 4-(4-fluorophenoxy)benzenethiol) increase the acidity of the thiol group, enhancing its nucleophilic reactivity in reactions like nucleophilic aromatic substitution (SNAr) .
  • Steric hindrance (e.g., trimethyl groups) reduces reaction efficiency, as seen in porphyrin thioether synthesis where bulky thiols yielded <5–86% products .
  • Electron-donating groups (e.g., methoxy) decrease thiol acidity, limiting utility in SNAr but improving stability in oxidative environments .

Physicochemical Properties

Compound Melting Point (°C) Solubility Key Applications
4-(4-Fluorophenoxy)benzenethiol Not reported Likely soluble in organic solvents Intermediate in sulfonamide synthesis
4-(4-Fluorophenoxy)benzoic acid 167–174 Slightly soluble in water Agrochemical/pharmaceutical precursor
4-Phenylphenol 165–168 Low water solubility Laboratory reagent

Insights :

  • The 4-fluorophenoxy group enhances hydrophobicity, favoring solubility in organic solvents (e.g., ethanol, acetone) .
  • Derivatives like 4-(4-fluorophenoxy)benzoic acid exhibit higher melting points due to hydrogen bonding .

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